molecular formula C17H23F3N2O3 B8661431 1-(Tert-butoxycarbonyl)-4-[[4-(trifluoromethoxy)phenyl]amino]piperidine

1-(Tert-butoxycarbonyl)-4-[[4-(trifluoromethoxy)phenyl]amino]piperidine

Cat. No.: B8661431
M. Wt: 360.4 g/mol
InChI Key: MVAVKOWGZPXCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxycarbonyl)-4-[[4-(trifluoromethoxy)phenyl]amino]piperidine is a useful research compound. Its molecular formula is C17H23F3N2O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H23F3N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 4-[4-(trifluoromethoxy)anilino]piperidine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-10-8-13(9-11-22)21-12-4-6-14(7-5-12)24-17(18,19)20/h4-7,13,21H,8-11H2,1-3H3

InChI Key

MVAVKOWGZPXCCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tris(dibenzylideneacetone)dipalladium (30 mg; 0.03 mmol), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (62 mg; 0.1 mmol), sodium tert-butoxide (240 mg; 2.5 mmol), 1-bromo-4-trifluoromethoxy-benzene (410 mg; 1.7 mmol) and 4-amino-piperidine-1-carboxylic acid tert-butyl ester (421 mg; 2.1 mmol) are suspended in dry toluene (5 mL) and the mixture is irradiated in a mono-mode microwave oven for 30 minutes at 120° C. The mixture is then cooled down to room temperature, is diluted with ethyl acetate (15 mL), filtered over Celite and concentrated under reduced pressure. The crude residue is then diluted in dichloromethane (15 mL) and filtered over a short silica gel pad. The desired product is eluted from the silica gel pad (dichloromethane (150 mL) followed by dichloromethane:methanol 98:2 (100 mL)). The fractions of interest are collected, pooled and concentrated under reduced pressure to afford the desired product (396 mg; 1.1 mmol).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two
Quantity
421 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
30 mg
Type
catalyst
Reaction Step Six
Quantity
62 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (5.00 g) and 4-(trifluoromethoxy)aniline (4.23 g) was treated in the same manner as described in Preparation Example 37 to give white powder of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Using general procedure A, 4-trifluoromethoxy-phenylamine (354 mg, 2.00 mmol) and 1-Boc-4-piperidone (418 mg, 2.10 mmol) gave 4-(4-trifluoromethoxy-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester (692 mg, 96%) as a white crystalline solid.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Using general procedure A, 4-(trifluoromethoxy)aniline (2.09 g, 11.8 mmol) and 1-Boc-4-piperidone (2.6 g, 13.0 mmol) afforded 4-(4-trifluoromethoxy-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester (2.56 g, 60%).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two

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